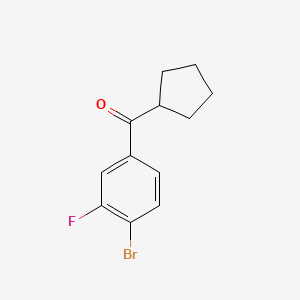

4-Bromo-3-fluorophenyl cyclopentyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFO/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTWBENFWHDUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642568 | |

| Record name | (4-Bromo-3-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-58-7 | |

| Record name | (4-Bromo-3-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-fluorophenyl cyclopentyl ketone

CAS Number: 898791-58-7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-3-fluorophenyl cyclopentyl ketone, a halogenated aromatic ketone of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to offer a robust resource for researchers and developers.

Introduction and Significance

This compound, with the CAS number 898791-58-7, is a synthetic organic compound featuring a di-substituted phenyl ring linked to a cyclopentyl ketone moiety.[1][2] The presence of both bromine and fluorine atoms on the aromatic ring imparts unique physicochemical properties that are highly valuable in the design of novel therapeutic agents. Halogenation is a well-established strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the fluoro and bromo substituents on the phenyl ring can influence the compound's electronic properties and provide vectors for further chemical modification, making it a versatile scaffold in drug development.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 898791-58-7 | [1][2] |

| Molecular Formula | C₁₂H₁₂BrFO | [1][2] |

| Molecular Weight | 271.13 g/mol | [1][2] |

| Appearance | Colorless oil | |

| Purity | ≥95% (commercially available) | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] |

| logP (octanol-water partition coefficient) | 3.9611 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

These computed properties suggest that this compound possesses moderate lipophilicity, which is often a desirable trait for cell membrane permeability in drug candidates. The absence of hydrogen bond donors and a low count of acceptors and rotatable bonds indicate a degree of conformational rigidity, which can be advantageous for specific receptor binding.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several established organic chemistry methodologies. The most probable and industrially scalable route is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene.

Proposed Synthesis Workflow: Friedel-Crafts Acylation

This method involves the electrophilic substitution of a hydrogen atom on the 1-bromo-2-fluorobenzene ring with a cyclopentylcarbonyl group.

Caption: Proposed Friedel-Crafts acylation workflow for the synthesis of the target ketone.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established Friedel-Crafts acylation reactions of similar substrates.

Materials:

-

1-Bromo-2-fluorobenzene

-

Cyclopentanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Acyl Chloride: Slowly add cyclopentanecarbonyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

-

Addition of Aryl Halide: After the addition of the acyl chloride, add 1-bromo-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, coordinates with the acyl chloride to form a highly electrophilic acylium ion. The electron-rich aromatic ring of 1-bromo-2-fluorobenzene then attacks the acylium ion. The directing effects of the bromo and fluoro substituents (ortho, para-directing) and steric hindrance will favor the acylation at the para position to the bromine atom, resulting in the desired product.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively reported in publicly available literature, its structural motifs are present in various compounds with therapeutic potential. Halogenated phenyl ketones are key intermediates in the synthesis of a wide range of biologically active molecules.

The cyclopentyl ketone moiety can serve as a handle for further chemical transformations, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions to build more complex heterocyclic systems. The bromo and fluoro substituents not only influence the pharmacokinetic properties but also offer sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and modulate biological activity.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show multiplets for the cyclopentyl protons. The aromatic region would display signals corresponding to the three protons on the phenyl ring, with coupling patterns influenced by the bromo and fluoro substituents.

-

¹³C NMR: The carbon NMR would show a characteristic signal for the carbonyl carbon (C=O) in the downfield region (typically ~190-200 ppm). Signals for the aromatic carbons would be split due to C-F coupling.

-

IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the aryl ketone carbonyl stretch.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve cleavage of the bond between the carbonyl group and the cyclopentyl ring.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic reactions, and its structure offers multiple points for diversification. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- Google Patents. Synthetic process of cyclopentyl phenyl ketone.

-

Rieke Metals, Inc. This compound. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-fluorophenyl Cyclopentyl Ketone

This guide provides a comprehensive overview of the synthetic pathway for 4-bromo-3-fluorophenyl cyclopentyl ketone, a valuable intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and data presentation to facilitate the successful synthesis and understanding of this compound.

Introduction and Significance

This compound is a substituted aromatic ketone that serves as a key building block in the synthesis of more complex molecules. The presence of orthogonal halogen substituents (bromine and fluorine) on the phenyl ring, combined with the cyclopentyl ketone moiety, offers multiple points for further chemical modification. This makes it a versatile precursor for the development of novel therapeutic agents and functional materials. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, while the bromine atom provides a handle for cross-coupling reactions, enabling the construction of intricate molecular architectures.

Retrosynthetic Analysis and Chosen Pathway

A logical retrosynthetic disconnection of the target molecule points to a Friedel-Crafts acylation as the most direct and efficient synthetic strategy. This approach involves the electrophilic aromatic substitution of a substituted benzene ring with an acylating agent.

Figure 1: Retrosynthetic analysis of this compound.

The primary pathway detailed in this guide is the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with cyclopentanecarbonyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2] This method is widely used for the synthesis of aryl ketones due to its reliability and the commercial availability of the starting materials.[3]

Mechanistic Insights and Regioselectivity

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of cyclopentanecarbonyl chloride with aluminum chloride.[1] This acylium ion is then attacked by the electron-rich aromatic ring of 1-bromo-2-fluorobenzene.

The regiochemical outcome of the acylation is dictated by the directing effects of the existing substituents on the benzene ring. Both fluorine and bromine are ortho, para-directing deactivators. However, fluorine is a less deactivating and stronger ortho, para-director than bromine due to its greater ability to donate electron density through resonance. The acylation is expected to occur predominantly at the position para to the fluorine atom and ortho to the bromine atom, leading to the desired this compound isomer. Steric hindrance from the bromine atom at the ortho position to the fluorine further favors acylation at the para position.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-2-fluorobenzene | C₆H₄BrF | 175.00 | 10.0 g | 0.057 |

| Cyclopentanecarbonyl chloride | C₆H₉ClO | 132.59 | 8.3 g | 0.063 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 9.1 g | 0.068 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Hydrochloric Acid (2M aq.) | HCl | 36.46 | 50 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |

| Brine | NaCl | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |

Reaction Workflow

Figure 2: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (9.1 g, 0.068 mol) and dichloromethane (50 mL).

-

Cooling: Cool the resulting suspension to 0 °C in an ice-water bath with stirring.

-

Acyl Chloride Addition: Add cyclopentanecarbonyl chloride (8.3 g, 0.063 mol) dropwise to the stirred suspension over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Substrate Addition: In a separate flask, dissolve 1-bromo-2-fluorobenzene (10.0 g, 0.057 mol) in dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 2M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation, to afford the pure this compound.

Characterization Data (Predicted)

| Technique | Expected Results |

| Appearance | Pale yellow oil or low-melting solid |

| ¹H NMR | Aromatic protons as multiplets in the range of 7.0-7.8 ppm. Cyclopentyl protons as multiplets in the range of 1.5-3.5 ppm. |

| ¹³C NMR | Carbonyl carbon signal around 195-205 ppm. Aromatic carbon signals showing C-F and C-Br couplings. |

| IR (Infrared) | Strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. C-F stretch around 1200-1300 cm⁻¹. |

| Mass Spec (MS) | Molecular ion peak corresponding to the mass of C₁₂H₁₂BrFO, showing the characteristic isotopic pattern for bromine. |

Safety Considerations

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Cyclopentanecarbonyl chloride is a corrosive and lachrymatory liquid. Handle with care in a well-ventilated fume hood.

-

1-Bromo-2-fluorobenzene is a hazardous chemical. Avoid inhalation, ingestion, and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated area.

-

The reaction generates hydrogen chloride gas , which is corrosive and toxic. The reaction should be performed in a fume hood.

Conclusion

The Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with cyclopentanecarbonyl chloride provides a reliable and direct route to this compound. Understanding the reaction mechanism and the directing effects of the substituents is key to achieving the desired product with good regioselectivity. The detailed protocol and safety considerations outlined in this guide are intended to enable researchers to safely and efficiently synthesize this important chemical intermediate for its application in further research and development.

References

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Chem LibreTexts. Friedel-Crafts Acylation. [Link]

Sources

Spectroscopic Data for 4-Bromo-3-fluorophenyl cyclopentyl ketone: A Technical Guide

This technical guide provides a detailed analysis of the predicted spectroscopic data for 4-Bromo-3-fluorophenyl cyclopentyl ketone, a compound of interest in pharmaceutical and chemical research. In the absence of experimentally acquired spectra, this document leverages established spectroscopic principles and data from analogous compounds to offer a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural characterization of this molecule.

Introduction

This compound is an aromatic ketone containing a halogenated phenyl ring. The precise characterization of its chemical structure is paramount for its application in synthesis and drug design. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will provide a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

The predictions herein are based on a composite analysis of the known spectroscopic data of two key structural analogues: 4-bromo-3-fluorotoluene and cyclopentyl phenyl ketone. By dissecting the molecule into its constituent aromatic and aliphatic ketone moieties, we can project the spectral features of the target compound with a high degree of confidence.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. The predicted chemical shifts (δ) for this compound are presented in the table below. The aromatic region is predicted based on the spectrum of 4-bromo-3-fluorotoluene, with adjustments for the deshielding effect of the ketone group. The aliphatic region is predicted based on the spectrum of cyclopentyl phenyl ketone.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2' | 7.85 | dd | J(H-2', H-6') = 2.0, J(H-2', F) = 7.0 |

| H-5' | 7.70 | t | J(H-5', H-6') = J(H-5', F) = 8.0 |

| H-6' | 7.45 | ddd | J(H-6', H-5') = 8.0, J(H-6', H-2') = 2.0, J(H-6', F) = 4.5 |

| H-1 | 3.65 | m | - |

| H-2, H-5 | 1.90-2.05 | m | - |

| H-3, H-4 | 1.65-1.80 | m | - |

Justification of Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-2', H-5', H-6'): The substitution pattern on the benzene ring dictates a complex splitting pattern. The chemical shifts are influenced by the electron-withdrawing nature of the bromine, fluorine, and carbonyl groups. The predicted values are extrapolated from the known spectrum of 4-bromo-3-fluorotoluene, with a downfield shift anticipated due to the deshielding effect of the adjacent ketone. The multiplicities arise from proton-proton and proton-fluorine couplings.

-

Aliphatic Protons (H-1, H-2, H-5, H-3, H-4): The cyclopentyl protons are predicted based on the spectrum of cyclopentyl phenyl ketone. The methine proton (H-1) alpha to the carbonyl group is the most deshielded of the aliphatic protons. The remaining methylene protons of the cyclopentyl ring will appear as overlapping multiplets in the upfield region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are summarized in the table below. The predictions for the aromatic carbons are based on the spectrum of 4-bromo-3-fluorotoluene, while the aliphatic and carbonyl carbons are based on cyclopentyl phenyl ketone.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 199.5 |

| C-1' | 138.0 (d, J = 3.0 Hz) |

| C-2' | 129.5 (d, J = 5.5 Hz) |

| C-3' | 158.0 (d, J = 250.0 Hz) |

| C-4' | 115.0 (d, J = 22.0 Hz) |

| C-5' | 134.0 (d, J = 2.0 Hz) |

| C-6' | 126.0 (d, J = 17.0 Hz) |

| C-1 | 46.0 |

| C-2, C-5 | 29.5 |

| C-3, C-4 | 26.0 |

Justification of Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbonyl carbon of a ketone typically appears significantly downfield, and a value around 200 ppm is expected.[1]

-

Aromatic Carbons (C-1' to C-6'): The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the bromo, fluoro, and acyl substituents. The carbon attached to the fluorine (C-3') will exhibit a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will show smaller carbon-fluorine couplings.

-

Aliphatic Carbons (C-1, C-2, C-5, C-3, C-4): The chemical shifts of the cyclopentyl carbons are based on the known values for cyclopentyl phenyl ketone. The carbon alpha to the carbonyl (C-1) is the most downfield of the aliphatic carbons.

Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed in the table below.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 2980-2850 | Strong |

| C=O (ketone) | 1685-1675 | Strong |

| C=C (aromatic) | 1600-1450 | Medium |

| C-F | 1250-1150 | Strong |

| C-Br | 680-550 | Medium |

Justification of Predicted IR Spectrum

-

C=O Stretch: Aromatic ketones typically show a strong carbonyl absorption in the range of 1685-1666 cm⁻¹.[2] The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone.

-

C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.

-

C-F and C-Br Stretches: The presence of the carbon-fluorine and carbon-bromine bonds will give rise to strong to medium intensity absorptions in the fingerprint region of the spectrum.

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragments in the electron ionization (EI) mass spectrum of this compound are presented below.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

| 272/274 | [M]⁺ (Molecular ion) |

| 203/205 | [M - C₅H₉]⁺ |

| 175/177 | [M - C₅H₉ - CO]⁺ |

| 123 | [C₆H₃FBr]⁺ |

| 105 | [C₆H₅CO]⁺ (from potential rearrangement) |

| 77 | [C₆H₅]⁺ |

| 69 | [C₅H₉]⁺ |

Justification of Predicted Mass Spectrum

-

Molecular Ion: The molecular ion peak will appear as a doublet with a ratio of approximately 1:1, characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

Alpha-Cleavage: The most common fragmentation for ketones is alpha-cleavage, which involves the cleavage of the bond between the carbonyl group and an adjacent carbon. This would lead to the formation of the [M - C₅H₉]⁺ ion (m/z 203/205) and the [C₅H₉]⁺ ion (m/z 69).

-

Loss of CO: The acylium ion ([M - C₅H₉]⁺) can further fragment by losing a molecule of carbon monoxide to give the [C₆H₃FBr]⁺ ion (m/z 175/177).

-

Aromatic Fragments: Fragmentation of the aromatic ring can lead to the formation of characteristic ions such as [C₆H₅]⁺ at m/z 77. Aromatic ketones are known to produce a prominent ArC≡O fragment.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a spectral width of 0-12 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio should be used.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is appropriate. Due to the low natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet or ATR (Attenuated Total Reflectance) can be used. For an oil, a thin film between two salt plates is suitable.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range of m/z 50-500 to detect the molecular ion and major fragments.

Visualizations

Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the structural elucidation and characterization of this molecule in research and development settings. The provided protocols and predicted data offer a solid foundation for experimental work and data interpretation.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. 4-Bromo-3-fluorotoluene. Available at: [Link]

-

PubChem. Cyclopentylphenylmethanone. Available at: [Link]

-

NIST Chemistry WebBook. Methanone, cyclopentylphenyl-. Available at: [Link]

Sources

An In-depth Technical Guide on the Purity and Stability of 4-Bromo-3-fluorophenyl cyclopentyl ketone

Abstract: 4-Bromo-3-fluorophenyl cyclopentyl ketone serves as a critical intermediate in the synthesis of numerous pharmaceutical compounds. The purity and stability of this key building block are paramount, as they directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the analytical methodologies required to ascertain the purity and evaluate the stability of this compound. This document delves into the scientific rationale behind experimental choices, presents robust protocols, and offers insights grounded in established regulatory and scientific principles.

Introduction to this compound

This compound (C₁₂H₁₂BrFO) is a halogenated aromatic ketone that is a versatile precursor in organic synthesis.[1] Its molecular structure, which includes a brominated and fluorinated phenyl ring attached to a cyclopentyl carbonyl group, imparts specific reactivity that is advantageous in the development of new therapeutic agents. The presence of impurities in this starting material can propagate through the synthetic pathway, potentially leading to the formation of undesirable and harmful by-products in the final API.[2] Similarly, a thorough understanding of its stability is essential for establishing appropriate storage conditions, determining its shelf-life, and identifying potential degradation products that could compromise the drug substance's quality.[3][4]

Purity Assessment: Methodologies and Protocols

A comprehensive purity assessment of this compound necessitates a combination of chromatographic and spectroscopic techniques to effectively identify and quantify the main component and any associated impurities.[5]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for evaluating the purity of non-volatile pharmaceutical compounds due to its high resolution and sensitivity.[5]

Expertise & Rationale: A reversed-phase HPLC (RP-HPLC) method is the most suitable approach for a molecule with the polarity of this compound. A C18 column is typically selected for its hydrophobicity, which ensures adequate retention and separation of aromatic ketones. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is carefully optimized to achieve a good balance between analysis time and resolution. A gradient elution is often employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a single analytical run. UV detection is appropriate due to the presence of the chromophoric phenyl ring.

Protocol: RP-HPLC Method for Purity Determination

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 60% B

-

5-25 min: 60% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 60% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Trustworthiness through Self-Validation: This analytical method must be validated in accordance with ICH Q2(R1) guidelines to ensure its reliability. This validation includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. System suitability testing (SST) must be performed prior to each analytical sequence to ensure the chromatographic system is performing adequately.

Experimental Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents, which may not be detected by HPLC.[5][6][7]

Expertise & Rationale: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally effective for separating a wide range of volatile organic compounds. The temperature program is designed to first elute low-boiling solvents, followed by the main compound and any higher-boiling impurities. The mass spectrometer provides definitive identification of impurities by comparing their mass spectra to established libraries (e.g., NIST).

Protocol: GC-MS for Residual Solvent and Volatile Impurity Analysis

-

Instrumentation: A GC system coupled to a Mass Spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial: 40 °C, hold for 5 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 10 min at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 35-500 amu.

-

Sample Preparation: Dissolve the sample in a high-purity solvent like Dichloromethane to a concentration of 10 mg/mL.

Spectroscopic Techniques for Structural Confirmation

While chromatography is used for separation, spectroscopy provides confirmation of the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the main component and can also be used to identify and quantify impurities if their signals are resolved from the main compound's signals.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show a strong carbonyl (C=O) stretch, along with characteristic aromatic C-H and C-halogen stretches.

Stability Assessment: A Proactive Approach

Stability testing is performed to understand the intrinsic stability of a compound and to identify potential degradation products.[3][4] This is typically achieved through forced degradation (stress testing) studies.[8][9][10]

Expertise & Rationale: Forced degradation studies expose the compound to conditions more severe than those used in accelerated stability testing.[11] The primary objectives are to generate degradation products and to develop a stability-indicating analytical method.[9][10][12] The stress conditions (acid, base, oxidation, heat, light) are chosen to simulate potential challenges during manufacturing, storage, and handling.[8][9]

Forced Degradation Study Design

The following conditions are recommended for the forced degradation of this compound, with a target degradation of 5-20%.[9]

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24, 48, 72 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature | 24, 48, 72 hours |

| Thermal Degradation | 80 °C (Solid State) | 1, 3, 7 days |

| Photostability | ICH Q1B Option 2[8] | Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/m²[11] |

Protocol: General Procedure for Forced Degradation

-

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as an Acetonitrile/Water mixture.

-

For each stress condition, combine the stock solution with the stressor.

-

Maintain the samples at the specified temperature for the designated time points.

-

At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a validated stability-indicating HPLC method, alongside an unstressed control sample.

Logical Flow of a Forced Degradation Study

Caption: Logical workflow for conducting a forced degradation study.

Development of a Stability-Indicating Method

The HPLC method used for purity analysis must be proven to be "stability-indicating," meaning it can effectively separate the intact compound from its degradation products.[9][11]

Trustworthiness through Validation: During method development, the stressed samples are analyzed to ensure that all degradation product peaks are well-resolved from the main peak and from each other. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity, confirming that the main peak is spectrally homogeneous and not co-eluting with any degradants. Mass balance calculations are performed to account for the degradation of the parent compound and the formation of by-products. A mass balance between 95-105% provides confidence that the method is capable of detecting all major degradation products.

Summary and Conclusion

Ensuring the purity and stability of this compound is a critical aspect of its use as a pharmaceutical intermediate. A robust analytical control strategy, centered around a validated stability-indicating HPLC method, is essential. This guide has detailed the fundamental principles and practical protocols for establishing such a strategy. By integrating chromatographic separation with spectroscopic identification and conducting systematic forced degradation studies, researchers and drug development professionals can guarantee the quality of this vital starting material, thereby ensuring the integrity and safety of the final drug product.

Sources

- 1. This compound | 898791-58-7 [amp.chemicalbook.com]

- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. humiditycontrol.com [humiditycontrol.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. omicsonline.org [omicsonline.org]

- 7. GC/MS Identification of Impurities | Medistri SA [medistri.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Forced Degradation Testing | SGS Denmark [sgs.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onyxipca.com [onyxipca.com]

4-Bromo-3-fluorophenyl cyclopentyl ketone structural analogs and derivatives

An In-Depth Technical Guide to 4-Bromo-3-fluorophenyl cyclopentyl ketone: Structural Analogs and Derivatives in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small molecule therapeutics. We will delve into the synthesis, structural modifications, and strategic applications of this compound, a versatile chemical scaffold with significant potential in medicinal chemistry. This document moves beyond a simple recitation of facts to provide actionable insights grounded in established chemical principles and structure-activity relationship (SAR) studies.

The Core Moiety: Understanding this compound

At the heart of our discussion is this compound (CAS No. 898791-58-7), a compound distinguished by its unique combination of functional groups.[1][2] The phenyl ring is strategically di-substituted with a bromine atom and a fluorine atom. This halogenation pattern is not arbitrary; it provides medicinal chemists with critical tools for modulating the molecule's physicochemical properties and metabolic stability. The bromine atom serves as a convenient synthetic handle for introducing further diversity via cross-coupling reactions, while the fluorine atom can enhance binding affinity to target proteins and improve metabolic resistance.[3]

The cyclopentyl ketone group introduces a non-planar, lipophilic component, which can be crucial for optimizing interactions within the hydrophobic pockets of enzyme active sites or receptors.[4] It is this trifecta of features—a reactive handle (Br), a metabolic blocker/binding enhancer (F), and a lipophilic anchor (cyclopentyl ketone)—that makes this scaffold a privileged starting point for library synthesis and lead optimization.

Table 1: Physicochemical Properties of the Core Compound

| Property | Value | Source |

| CAS Number | 898791-58-7 | [1] |

| Molecular Formula | C₁₂H₁₂BrFO | [1] |

| Molecular Weight | 271.13 g/mol | [1] |

| IUPAC Name | (4-bromo-3-fluorophenyl)(cyclopentyl)methanone | [2] |

| Physical Form | Colorless oil | [2] |

| Purity | Typically >95-97% | [1][2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthetic Pathways: From Precursors to the Core Scaffold

The synthesis of aryl ketones is a well-established field in organic chemistry. For this compound and its analogs, the most common and scalable approaches involve either Friedel-Crafts acylation or the use of organometallic reagents. A particularly robust method, adaptable from similar syntheses, involves a Grignard reaction.[5] This approach offers high yields and is amenable to a wide range of substrates.

Experimental Protocol: Grignard-based Synthesis of the Core Ketone

This protocol is a representative example adapted from established methodologies for aryl ketone synthesis.[5]

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 1,4-dibromo-2-fluorobenzene in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction if necessary.

-

Once the Grignard formation is initiated (observed by heat evolution and disappearance of magnesium), add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Acylation Reaction

-

Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

-

In a separate flask, prepare a solution of cyclopentanecarbonyl chloride in anhydrous THF.

-

Add the cyclopentanecarbonyl chloride solution dropwise to the cooled Grignard reagent. The temperature should be maintained below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Visualization: Synthetic Workflow

Caption: Grignard-based synthesis of the core ketone.

Structural Analogs and Derivatives: Expanding Chemical Space

The true power of the this compound scaffold lies in its capacity for diversification. Structural modifications can be systematically introduced to probe the structure-activity relationships (SAR) and optimize for desired biological and pharmacokinetic properties.

-

Cycloalkyl Ring Modification : The cyclopentyl moiety can be readily replaced with other cycloalkyl groups, such as cyclopropyl or cyclobutyl, to alter the lipophilicity and conformational constraints of the molecule.[][7] Fluorinated cycloalkyl groups can also be introduced to further modulate properties like pKa and lipophilicity.[8]

-

Aromatic Ring Substitution : The bromine atom is a prime site for derivatization. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, allow for the introduction of a vast array of aryl, heteroaryl, alkyl, or amino groups.[9] This enables fine-tuning of electronic properties and the introduction of new hydrogen bond donors or acceptors.

-

Ketone Moiety Transformation : The ketone functional group itself can be modified. Reduction to a secondary alcohol introduces a chiral center and a hydrogen bond donor. Alternatively, it can serve as a precursor for the synthesis of more complex heterocyclic systems like pyrazolines via condensation with hydrazines.[10]

Table 2: Representative Structural Analogs

| Analog Name | CAS Number | Key Modification |

| 4-Bromo-3-fluorophenyl cyclopropyl ketone | 898790-03-9 | Cyclopentyl → Cyclopropyl[7] |

| 4-Bromo-3-fluorophenyl cyclobutyl ketone | 898790-82-4 | Cyclopentyl → Cyclobutyl[] |

| 1-(4-Bromo-3-fluorophenyl)ethan -1-one | 304445-49-6 | Cyclopentyl → Methyl[11] |

| N-(4-Aryl -3-methylphenyl)pyrazine-2-carboxamide | N/A | Bromo group substituted via Suzuki coupling[9] |

Visualization: Core Scaffold Diversification

Caption: Potential diversification pathways from the core scaffold.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Applications

The 4-bromo-3-fluorophenyl motif is a recurring feature in modern medicinal chemistry, appearing in molecules targeting a range of diseases.[12][13] The principles learned from these and other compound series can guide the rational design of novel derivatives.

-

Role of Fluorine : The strategic placement of fluorine ortho to the bromine atom influences the electronic nature of the ring and can lead to favorable interactions with protein targets. Fluorine's high electronegativity can lower the pKa of nearby acidic protons or increase the binding affinity through orthogonal multipolar interactions with backbone amides in a protein.[14]

-

Impact of the Cycloalkyl Group : The size and nature of the cycloalkyl group are critical for optimizing van der Waals interactions within hydrophobic binding pockets. A cyclopentyl group often provides a good balance of lipophilicity and conformational flexibility. Smaller rings like cyclopropyl can improve metabolic stability and aqueous solubility.[10]

-

Derivatization at the Bromo Position : This is where the most significant gains in potency and selectivity are often realized. Introducing carefully selected aryl or heteroaryl groups can exploit additional binding pockets, introduce vectors for improved solubility, or modulate the overall electronic profile of the molecule. For instance, in kinase inhibitor design, this position is often used to target the solvent-exposed region of the ATP-binding site.[15]

Visualization: Key SAR Principles

Caption: Structure-Activity Relationship (SAR) map.

Conclusion and Future Outlook

This compound is more than just a single chemical entity; it is a versatile platform for the discovery of novel therapeutics. Its well-defined structure provides a robust starting point for systematic chemical exploration. The strategic combination of a lipophilic anchor, a metabolically robust fluorinated ring, and a synthetically tractable bromine handle makes it an exceptionally valuable building block for medicinal chemists.

Future research in this area will likely focus on applying this scaffold to new and challenging biological targets. The integration of computational chemistry for in silico screening of virtual libraries based on this core, followed by automated synthesis, will accelerate the discovery of new lead compounds. As our understanding of disease biology deepens, scaffolds like this will remain indispensable tools in the quest for safer and more effective medicines.

References

- Method for preparing fluorinated ketones.

- Fluorophenyl pyrazol compounds.

- Cyclopentanone derivative.

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

1-(4-Bromo-3-fluorophenyl)ethan-1-one. Pharmaffiliates. [Link]

- Broad Institute Patent.

-

Synthesis of 4-chlorophenyl 1-bromo-3-chloropropyl ketone. PrepChem.com. [Link]

- Method for preparing 4-chlorophenylcyclopropyl methyl ketone.

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]

-

α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Chemical structures, progressive structure–activity relationship (SAR)... ResearchGate. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH. [Link]

-

Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. [Link]

-

Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. PubMed Central. [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI. [Link]

-

Discovery and structure-activity relationships of pyrrolone antimalarials. PubMed. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PubMed Central. [Link]

-

Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. PubMed. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]

- 7. 898790-03-9|4-Bromo-3-fluorophenyl cyclopropyl ketone|BLD Pharm [bldpharm.com]

- 8. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. mdpi.com [mdpi.com]

- 13. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial suppliers of 4-Bromo-3-fluorophenyl cyclopentyl ketone

An In-depth Technical Guide to 4-Bromo-3-fluorophenyl cyclopentyl ketone for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

This compound (CAS No. 898791-58-7) is a halogenated aromatic ketone that serves as a critical intermediate and building block in synthetic organic chemistry. Its strategic importance is most pronounced in the field of drug discovery and medicinal chemistry. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, and a cyclopentyl ketone moiety on a phenyl ring—offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive technical overview for researchers, covering the molecule's properties, plausible synthetic routes, commercial supplier landscape, quality control protocols, and safe handling procedures. The insights herein are designed to empower scientific professionals to source, validate, and effectively utilize this compound in their research and development pipelines.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. This compound is a compound whose structure is tailored for versatility in complex molecule synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Data:

| Property | Value | Source(s) |

| CAS Number | 898791-58-7 | [1][2] |

| Molecular Formula | C₁₂H₁₂BrFO | [1][2] |

| Molecular Weight | 271.13 g/mol | [1][2][3] |

| IUPAC Name | (4-bromo-3-fluorophenyl)(cyclopentyl)methanone | [2] |

| Physical Form | Colorless oil | [2] |

| Boiling Point | 342.4±27.0 °C (Predicted) | [4] |

| Density | 1.456±0.06 g/cm³ (Predicted) | [4] |

| InChI Key | WZTWBENFWHDUQL-UHFFFAOYSA-N | [2] |

The presence of both bromine and fluorine atoms provides distinct opportunities for medicinal chemists. The C-Br bond is a classic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups, making it a highly desirable feature in modern drug candidates.[5]

Plausible Synthesis Pathway: A Mechanistic Perspective

While specific proprietary synthesis routes are seldom disclosed by commercial suppliers, a retro-synthetic analysis points towards a Grignard reaction as a highly plausible and industrially scalable method. This approach is well-documented for the synthesis of similar aryl ketones.[6][7] The core principle involves the nucleophilic attack of an organometallic reagent on an electrophilic carbonyl precursor.

A likely pathway involves the reaction of a Grignard reagent, formed from a di-halogenated benzene derivative, with cyclopentanecarbonitrile.

Proposed Grignard Synthesis Workflow:

Caption: Plausible Grignard reaction pathway for synthesis.

Causality Behind Experimental Choices:

-

Choice of Solvent: Anhydrous ether or tetrahydrofuran (THF) is critical. Water would quench the highly reactive Grignard reagent, terminating the reaction. These solvents also solubilize the organomagnesium intermediate.[7]

-

Grignard Formation: The reaction is initiated between magnesium metal and an aryl halide. If starting with a di-halogenated precursor like 1-bromo-2-fluoro-4-iodobenzene, the magnesium will preferentially insert into the more labile carbon-iodine bond over the carbon-bromine bond, preserving the bromine for subsequent functionalization.

-

Nitrile as Electrophile: Reacting the Grignard reagent with a nitrile (cyclopentanecarbonitrile) forms an imine intermediate after nucleophilic addition. This is often preferred over using an acid chloride or ester for large-scale synthesis as it can offer better control and fewer side reactions.[6]

-

Acidic Work-up: The final step is hydrolysis of the imine intermediate with a mild acid, which protonates the nitrogen and facilitates its conversion to a ketone, yielding the final product.[7]

Applications in Drug Discovery and Development

This compound is not typically a final drug product but rather a key intermediate. Its structure is found within scaffolds of molecules targeting a range of biological systems. The ketone functional group itself can be a precursor for synthesizing more complex structures, such as amines, alcohols, or heterocyclic rings.

-

Scaffold for Bioactive Molecules: Halogenated phenyl groups are ubiquitous in pharmacology. The specific 4-bromo-3-fluoro substitution pattern can be fine-tuned to optimize ligand-receptor interactions.

-

Precursor for Amine Derivatives: The ketone can be converted to an amine via reductive amination, a fundamental transformation for creating compounds that interact with amine-recognizing receptors, such as G-protein coupled receptors (GPCRs). A related compound, 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone, is noted as a derivative of the anesthetic Ketamine, highlighting the role of such ketones as precursors to neuroactive agents.[8]

-

Inhibitors of Proteases: Fluorinated ketones are a well-established class of mechanism-based inhibitors for serine and cysteine proteases.[5][9] While this molecule is not a peptidyl ketone, its core structure is relevant for designing novel, non-peptidic inhibitors where the fluorinated phenyl ring contributes to binding and the ketone acts as the electrophilic "warhead".

-

Probes for Chemical Biology: The structure can be used as a starting point to develop chemical probes for studying biological pathways, where the bromo- group allows for late-stage modifications like the attachment of reporter tags (e.g., biotin, fluorophores) via cross-coupling reactions.

Commercial Procurement and Supplier Analysis

Sourcing high-purity reagents is critical for reproducible research. Several chemical suppliers list this compound in their catalogs. Researchers should prioritize suppliers who provide comprehensive analytical data and demonstrate consistent quality.

Table of Commercial Suppliers:

| Supplier | Product Number | Reported Purity | CAS Number | Notes |

| Sigma-Aldrich (Rieke Metals) | RIE156322987 | 97% | 898791-58-7 | Provides Certificate of Analysis (COA) and Certificate of Origin (COO).[2] |

| ChemScene | CS-0362970 | 95+% | 898791-58-7 | Offers custom synthesis and process optimization services.[1] |

| ChemicalBook | 6123-03-32 | 97% | 898791-58-7 | Lists basic physical properties.[4] |

| Rieke Metals | 6123-03-32 | Not specified | 898791-58-7 | Specialty chemical manufacturer.[3] |

Note: The availability and specifications from suppliers can change. It is essential to verify the information directly with the vendor before procurement.

Vetting Suppliers: A Self-Validating System

-

Request a Certificate of Analysis (COA): Do not purchase without a lot-specific COA. This document is the primary evidence of quality.

-

Verify Analytical Data: The COA should include data from methods like ¹H NMR, HPLC, or GC-MS confirming both identity and purity.

-

Inquire about Synthesis Route: While often proprietary, a reputable supplier may provide general information about the synthetic pathway to rule out the presence of problematic impurities.

-

Start with a Small-Scale Purchase: For a new supplier, procure a small quantity and perform in-house validation before committing to a larger purchase for a critical campaign.

Quality Control and Analytical Verification

Independent verification of purity and identity is a cornerstone of scientific integrity. Upon receipt of the material, researchers should perform their own analytical checks.

Standard QC Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should be consistent with the expected shifts, splitting patterns, and integration for this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A high-resolution column can separate the main component from starting materials, by-products, and other impurities.

-

Mass Spectrometry (MS): Coupled with GC or LC, MS confirms the molecular weight of the compound and can help identify impurities.

Example Protocol: HPLC Purity Analysis

-

Preparation of Standard: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile) to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare a sample for injection by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for peak shaping).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

QC and Validation Workflow:

Caption: A self-validating workflow for reagent quality control.

Safety, Handling, and Storage Protocols

Proper handling of halogenated organic compounds is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, guidelines can be established from structurally similar chemicals.[10][11][12]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[10][12]

-

Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile). Inspect gloves before use.[10]

-

Skin Protection: Wear a lab coat and appropriate protective clothing to ensure all skin is covered.[10][12]

Handling Procedures:

-

Ventilation: Use only under a certified chemical fume hood to avoid inhalation of vapors.[10]

-

Avoiding Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[10]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[11]

Storage:

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[12]

-

Container: Keep the container tightly closed and sealed. A recommended storage temperature is 2-8°C.[1]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[11][13]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[11][13]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[10][11]

Conclusion

This compound is a valuable and versatile chemical intermediate for advanced research, particularly in the synthesis of novel therapeutic agents. Its utility is derived from a strategically functionalized aromatic core. For researchers, successful application hinges not only on understanding its chemical reactivity but also on a rigorous approach to procurement and quality validation. By partnering with reputable suppliers, independently verifying material integrity through robust analytical methods, and adhering to strict safety protocols, scientists can confidently and effectively leverage this compound to drive innovation in drug discovery and chemical synthesis.

References

-

Rieke Metals. This compound | #6123-03-32. [Link]

-

Appchem. 4-Bromo-3-fluorophenyl cyclopropyl ketone | 898790-03-9. [Link]

-

Organic Syntheses. β-HALOACETALS AND KETALS. Org. Synth. 1983, 62, 140. [Link]

- Google Patents. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.

- Google Patents. CN107337595A - Synthetic process of cyclopentyl phenyl ketone.

-

Halberstadt, A. L., et al. Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1: Synthesis of Ketone Precursors. Drug Test Anal. 2013, 5(1), 18-27. [Link]

-

Citarella, A., & Micale, N. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. 2020, 25(17), 4031. [Link]

-

MDPI. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]

-

Organic Syntheses. BROMINATION OF KETONES IN METHANOL: 1-BROMO-3-METHYL-2-BUTANONE. Org. Synth. 1977, 56, 17. [Link]

-

ZeptoMetrix. 4-Bromo-3.5-dimethylphenyl-n-methylcarbamate, 1000 µg/mL (4 x 1 mL). [Link]

-

PubChem. (3R,4S)-4-bromo-3-chloropentan-2-one. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 898791-58-7 [sigmaaldrich.com]

- 3. This compound | #6123-03-32 | Rieke Metals Products & Services [riekemetals.com]

- 4. This compound | 898791-58-7 [amp.chemicalbook.com]

- 5. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]

- 7. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]

- 8. 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone | CymitQuimica [cymitquimica.com]

- 9. mdpi.com [mdpi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. aksci.com [aksci.com]

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-3-fluorophenyl cyclopentyl ketone

Section 1: Introduction and Compound Profile

4-Bromo-3-fluorophenyl cyclopentyl ketone is a halogenated aromatic ketone that serves as a valuable intermediate and building block in synthetic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the unique electronic properties imparted by the bromine and fluorine substituents can be leveraged for molecular scaffolding and the synthesis of complex target molecules.[1][2] The presence of both a bromine and a fluorine atom on the phenyl ring offers distinct reactivity, making it a versatile precursor for various cross-coupling and substitution reactions.[1]

Understanding the physicochemical properties and potential hazards of this compound is the foundational step for its safe and effective use in a research and development setting. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and emergency responses necessary for laboratory personnel.

Compound Identification and Properties

A summary of the key identifiers and physical properties for this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 898791-58-7 | [3][4] |

| Molecular Formula | C₁₂H₁₂BrFO | [4] |

| Molecular Weight | 271.13 g/mol | [2] |

| Synonyms | (4-Bromo-3-fluorophenyl)(cyclopentyl)methanone | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in common organic solvents | [1] |

Section 2: Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in public literature, a robust risk assessment can be conducted by examining data from structurally analogous compounds. Halogenated aromatic ketones often present specific hazards that must be managed proactively. The following assessment is based on hazard classifications for similar chemical structures containing the bromo-fluorophenyl moiety.[5][6]

Postulated GHS Hazard Classifications

Based on data from analogous compounds, personnel should handle this chemical as if it possesses the following hazards:

| Hazard Code | Statement | Basis & Rationale |

| H302 | Harmful if swallowed | Common toxicity profile for halogenated organics.[5] |

| H315 | Causes skin irritation | Halogenated aromatics can defat the skin and cause irritation upon contact.[5][6] |

| H319 | Causes serious eye irritation | Direct contact with chemical dust or splashes can cause significant eye damage.[5][6] |

| H335 | May cause respiratory irritation | Inhalation of dust or vapors can irritate the mucous membranes and respiratory tract.[5][6] |

Primary Routes of Exposure and Health Effects

-

Inhalation: Inhalation of vapors or aerosols may lead to irritation of the nose, throat, and lungs.[6]

-

Skin Contact: Prolonged or repeated contact can cause redness, itching, and irritation.[5]

-

Eye Contact: Expected to be a serious irritant, causing pain, watering, and redness. Immediate first aid is critical to prevent lasting damage.[5][7]

-

Ingestion: Considered harmful if swallowed, potentially causing nausea, vomiting, and gastrointestinal distress.[5]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory. The causality is clear: to minimize exposure at the source and protect the operator from any residual risk.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood .[5][8] This is non-negotiable. The fume hood's function is to capture and exhaust vapors or dusts at the source, preventing them from entering the laboratory atmosphere and the operator's breathing zone. Ensure the sash is maintained at the lowest practical height and that the hood's flow rate is verified regularly.

Personal Protective Equipment (PPE): The Essential Barrier

Even within a fume hood, a comprehensive PPE regimen is required to protect against accidental spills, splashes, or unforeseen exposures.

-

Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN166 or OSHA's regulations in 29 CFR 1910.133.[7] When there is a significant risk of splashing, a full-face shield should be worn over the safety goggles.

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is the user's responsibility to consult the glove manufacturer's compatibility charts to ensure adequate protection and determine breakthrough times. Always use proper glove removal technique to avoid contaminating skin.[8]

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. Full-length trousers and closed-toe, chemical-resistant footwear are also mandatory.

Section 4: Safe Handling, Storage, and Disposal

Prudent Laboratory Handling Practices

-

Conduct all transfers, weighing, and reactions within a chemical fume hood.[2]

-

Avoid the formation and inhalation of dust or aerosols.[2]

-

Keep the compound away from sources of ignition, heat, and sparks.[8][9]

-

Wash hands and any exposed skin thoroughly after handling the material.[5][6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

-

Ensure an eyewash station and safety shower are readily accessible and in good working order.[7]

Chemical Storage

Proper storage is critical for maintaining the compound's integrity and ensuring laboratory safety.

-

Conditions: Store in a cool, dry, and well-ventilated area.[5][7]

-

Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[5][7]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[5][9]

-

Security: For accountability and safety, store in a locked cabinet or controlled-access area.[5][7]

Waste Disposal

Unused material and contaminated items (e.g., gloves, absorbent pads) are considered hazardous waste.

-

Collect all waste in a designated, properly labeled, and sealed container.

-

Disposal must be carried out by a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[5][7][8] Do not dispose of this chemical down the drain.[8]

Section 5: Emergency Response Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

-

In Case of a Spill:

-

Alert personnel in the immediate area and evacuate if necessary.

-

Wear full PPE, including respiratory protection if vapors are significant.

-

Contain the spill using an inert absorbent material like vermiculite, sand, or silica gel.[8][9]

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[10]

-

Decontaminate the spill area with an appropriate solvent, followed by soap and water.

-

Ventilate the area thoroughly before resuming work.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration.[5][7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water.[11] Seek immediate medical attention.

-

Diagram: Spill Response Workflow

Caption: A logical workflow for responding to a chemical spill.

Section 6: Application Case Study: Handling During a Friedel-Crafts Acylation

To contextualize these guidelines, we will examine the safety considerations during a common synthetic application: the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with cyclopentanecarbonyl chloride to synthesize the title compound. This provides field-proven insights into why each handling choice is critical.

Experimental Protocol with Integrated Safety

-

Reagent Preparation (Fume Hood):

-

Action: Weigh the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) and the acylating agent (cyclopentanecarbonyl chloride).

-

Causality & Safety: AlCl₃ is highly hygroscopic and reacts exothermically with moisture. Weighing must be done quickly in a dry environment. Cyclopentanecarbonyl chloride is corrosive and lachrymatory; handling it in the fume hood prevents exposure to harmful vapors. Full PPE is mandatory.

-

-

Reaction Setup (Fume Hood):

-

Action: Charge a dry, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with the 1-bromo-2-fluorobenzene and an appropriate solvent (e.g., dichloromethane). Cool the mixture in an ice bath.

-

Causality & Safety: The reaction is performed under an inert (nitrogen) atmosphere to prevent quenching of the catalyst by atmospheric moisture. The ice bath is crucial for controlling the initial exothermic reaction upon catalyst addition, preventing a dangerous thermal runaway.

-

-

Catalyst and Reagent Addition (Fume Hood):

-

Action: Add the AlCl₃ to the cooled solution portion-wise. Subsequently, add the cyclopentanecarbonyl chloride dropwise via the dropping funnel over 30-60 minutes.

-